molecular formula C8H4Na2O4 B173175 1,3-Benzenedicarboxylic acid, disodium salt CAS No. 10027-33-5

1,3-Benzenedicarboxylic acid, disodium salt

Cat. No. B173175
CAS RN: 10027-33-5
M. Wt: 210.09 g/mol
InChI Key: GZCKIUIIYCBICZ-UHFFFAOYSA-L
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Description

1,3-Benzenedicarboxylic acid, disodium salt, also known as sodium terephthalate, is a white crystalline powder that is widely used in various scientific research applications. It is a derivative of terephthalic acid and is commonly used as a precursor in the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of 1,3-Benzenedicarboxylic acid, di1,3-Benzenedicarboxylic acid, disodium salt salt is not well understood. However, it is believed to act as a chelating agent, binding to metal ions and forming stable complexes. It is also believed to have antioxidant properties, protecting cells from oxidative damage.
Biochemical and Physiological Effects:
1,3-Benzenedicarboxylic acid, di1,3-Benzenedicarboxylic acid, disodium salt salt has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties, protecting cells from oxidative damage. It has also been shown to have anti-inflammatory properties, reducing inflammation in various tissues. Additionally, it has been shown to have antimicrobial properties, inhibiting the growth of various bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1,3-Benzenedicarboxylic acid, di1,3-Benzenedicarboxylic acid, disodium salt salt in lab experiments is its versatility. It can be used as a precursor in the synthesis of various organic compounds, and it has a wide range of scientific research applications. Additionally, it is relatively inexpensive and easy to obtain.
However, there are also some limitations to using 1,3-Benzenedicarboxylic acid, di1,3-Benzenedicarboxylic acid, disodium salt salt in lab experiments. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, it can be difficult to purify, which can lead to impurities in the final product.

Future Directions

There are many potential future directions for research on 1,3-Benzenedicarboxylic acid, di1,3-Benzenedicarboxylic acid, disodium salt salt. One area of research could focus on its potential as an antioxidant and anti-inflammatory agent. Another area of research could focus on its potential as an antimicrobial agent. Additionally, research could be conducted on its potential as a precursor in the synthesis of new organic compounds with unique properties. Overall, there is still much to be learned about the properties and potential applications of 1,3-Benzenedicarboxylic acid, di1,3-Benzenedicarboxylic acid, disodium salt salt, and future research is likely to uncover new and exciting possibilities.

Synthesis Methods

The synthesis of 1,3-Benzenedicarboxylic acid, di1,3-Benzenedicarboxylic acid, disodium salt salt is typically carried out through the reaction of terephthalic acid with 1,3-Benzenedicarboxylic acid, disodium salt hydroxide. The reaction results in the formation of 1,3-Benzenedicarboxylic acid, disodium salt terephthalate and water. The reaction is typically carried out in a solvent such as water or ethanol, and the product is then isolated through filtration and drying.

Scientific Research Applications

1,3-Benzenedicarboxylic acid, di1,3-Benzenedicarboxylic acid, disodium salt salt is widely used in various scientific research applications. It is commonly used as a precursor in the synthesis of various organic compounds, such as polyesters, polyamides, and polyurethanes. It is also used in the production of plasticizers, dyes, and pharmaceuticals.

properties

CAS RN

10027-33-5

Product Name

1,3-Benzenedicarboxylic acid, disodium salt

Molecular Formula

C8H4Na2O4

Molecular Weight

210.09 g/mol

IUPAC Name

disodium;benzene-1,3-dicarboxylate

InChI

InChI=1S/C8H6O4.2Na/c9-7(10)5-2-1-3-6(4-5)8(11)12;;/h1-4H,(H,9,10)(H,11,12);;/q;2*+1/p-2

InChI Key

GZCKIUIIYCBICZ-UHFFFAOYSA-L

SMILES

C1=CC(=CC(=C1)C(=O)[O-])C(=O)[O-].[Na+].[Na+]

Canonical SMILES

C1=CC(=CC(=C1)C(=O)[O-])C(=O)[O-].[Na+].[Na+]

Other CAS RN

10027-33-5

physical_description

Liquid

Related CAS

121-91-5 (Parent)

synonyms

1,3-Benzenedicarboxylic acid, disodiuM salt

Origin of Product

United States

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